molecular formula C28H31NO5 B11662403 N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide

Cat. No.: B11662403
M. Wt: 461.5 g/mol
InChI Key: FCLWANZRIGGYRU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Phenylpropyl Group: This step often involves Friedel-Crafts alkylation, where the benzodioxole ring is alkylated with a phenylpropyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Dimethoxybenzyl Group: This can be done through a nucleophilic substitution reaction where the benzodioxole-phenylpropyl intermediate reacts with a dimethoxybenzyl halide.

    Formation of the Propanamide: The final step involves the amidation reaction, where the intermediate compound is reacted with propanoyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide is unique due to its combination of the benzodioxole ring, phenylpropyl group, and dimethoxybenzyl moiety

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C28H31NO5/c1-4-28(30)29(18-20-10-12-24(31-2)26(16-20)32-3)15-14-23(21-8-6-5-7-9-21)22-11-13-25-27(17-22)34-19-33-25/h5-13,16-17,23H,4,14-15,18-19H2,1-3H3

InChI Key

FCLWANZRIGGYRU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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